molecular formula C26H22ClN3O2 B2909989 5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185008-01-8

5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2909989
CAS No.: 1185008-01-8
M. Wt: 443.93
InChI Key: POKXIYZQHMOYQZ-UHFFFAOYSA-N
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Description

5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidoindole core structure, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the 4-chlorobenzyl and 2-methoxybenzyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound’s potential therapeutic effects could be explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets within cells. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
  • 5-(4-methylbenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one

Uniqueness

What sets 5-(4-chlorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one apart from similar compounds is the presence of the 4-chlorobenzyl group. This substituent can significantly influence the compound’s chemical reactivity, biological activity, and potential therapeutic applications. The specific arrangement of functional groups in this compound may also confer unique properties that make it particularly valuable for certain research or industrial applications.

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-[(2-methoxyphenyl)methyl]-8-methylpyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2/c1-17-7-12-22-21(13-17)24-25(30(22)14-18-8-10-20(27)11-9-18)26(31)29(16-28-24)15-19-5-3-4-6-23(19)32-2/h3-13,16H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POKXIYZQHMOYQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4OC)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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